molecular formula C15H26O B1250972 Cubenol CAS No. 21284-22-0

Cubenol

Cat. No. B1250972
CAS RN: 21284-22-0
M. Wt: 222.37 g/mol
InChI Key: COGPRPSWSKLKTF-CBBWQLFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cubenol is a natural compound with the molecular formula C15H26O . It has a molecular weight of 222.3663 . The IUPAC Standard InChI for Cubenol is InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m0/s1 .


Synthesis Analysis

The synthesis of Cubenol involves bacterial terpene synthases . Terpene synthase is responsible for the cyclisation of a few universal substrates forming hundreds of often stereo-chemically complex mono- and poly-cyclic terpene hydrocarbons . A study has shown that bacterial genome mining has revealed a treasure trove of terpene synthase genes and their regulated heterologous overexpression has pitched-in to describe the biochemical function of putative genes and sequester new terpene metabolites .


Molecular Structure Analysis

The molecular structure of Cubenol can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule .

Scientific Research Applications

1. Impact on Phytoplankton

Cubenol has been identified in studies related to marine biology. It was found in the volatile compounds excreted by the red tide phytoplankton, Gymnodinium nagasakiense, and associated with cell burst in various plankton species at certain concentrations (Kajiwara et al., 1992).

2. Antibacterial Properties

Research on the essential oils derived from the leaves of Argania spinosa, which are rich in cubenol, showed significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in pharmaceuticals and cosmetics (Benabdesslem et al., 2022).

3. Role in Fungal Metabolism

Cubenol has been identified in synthetic liquid cultures of the brown rot fungus, Lentinus lepideus. This finding contributes to our understanding of fungal metabolism and biochemistry (Hanssen, 1985).

4. Natural Product Synthesis

In a unique study, the actinomycete Streptomyces griseus was shown to produce a completely deuterated form of cubenol when grown in a fully deuterated medium. This research opens up possibilities for using fully deuterated compounds in structure elucidation, biosynthetic, or pharmacokinetic investigations (Citron & Dickschat, 2013).

properties

IUPAC Name

(1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPRPSWSKLKTF-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cubenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cubenol
Reactant of Route 2
Cubenol
Reactant of Route 3
Cubenol
Reactant of Route 4
Cubenol
Reactant of Route 5
Cubenol
Reactant of Route 6
Cubenol

Q & A

Q1: What is the molecular formula and weight of cubenol?

A1: Cubenol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: What spectroscopic data is available for the structural characterization of cubenol?

A2: The structure of cubenol has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. NMR provides detailed information on the carbon and hydrogen framework, while MS reveals the molecular weight and fragmentation pattern. IR spectroscopy helps identify functional groups. [, , ]

Q3: How are cubenol, epicubenol, and δ-cadinene related?

A3: Cubenol and epicubenol are often found alongside δ-cadinene in the essential oils of various plants, particularly within the Myrtaceae family. Research suggests that δ-cadinene, epicubenol, and cubenol in these essential oils are not solely biosynthetic products but can also form as byproducts during the extraction process. Specifically, acid-catalyzed solvolysis of sesquiterpene alcohols like cubebol and epicubebol, which can occur during leaf aging or steam distillation, leads to the formation of δ-cadinene, epicubenol, and cubenol. []

Q4: Is cubenol found naturally in a completely deuterated form?

A4: Yes, research has shown that the actinomycete Streptomyces griseus, when grown in a fully deuterated medium, produces [2H26]-1-epi-cubenol. This discovery makes [2H26]-1-epi-cubenol the first completely deuterated terpene obtained through fermentation. []

Q5: What are the reported biological activities of cubenol?

A5: Cubenol has demonstrated several biological activities, including:

  • Antifungal activity: Cubenol displayed antifungal activity, notably against Trichophyton rubrum, a common cause of fungal skin infections. []
  • Anti-proliferative activity: Studies indicate that cubenol might have anti-proliferative properties, potentially inhibiting the growth of cancer cells. []

Q6: Cubenol has shown antifeedant activity against which insect?

A6: Cubenol isolated from the heartwood of Pilgerodendron uviferum exhibited antifeedant activity against the red clover borer (Hylastinus obscurus), a significant pest of red clover in Chile. This finding suggests potential applications for cubenol as a natural insecticide or insect repellent. []

Q7: What is the role of cubenol in the anti-proliferative activity of Piper trioicum essential oil?

A7: The essential oil of Piper trioicum leaves, which contains cubenol as one of its constituents, has shown anti-proliferative activity against several cancer cell lines, including HT-29, HCT 116, PC-3, and HepG2. Molecular docking studies suggest that cubenol, along with another constituent, δ-cadinene, might contribute to this activity by interacting with the serine/threonine-protein kinase (MST3) protein, a potential target for cancer therapy. []

Q8: How does the antimicrobial activity of cubenol compare to other terpenes found in Pilgerodendron uviferum?

A8: Among the various terpenes isolated from Pilgerodendron uviferum heartwood, cubenol, along with 15-copaenol, exhibited significant inhibitory effects on the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and its inhibition by cubenol and 15-copaenol suggests their potential as adjuvants to enhance antibiotic effectiveness. []

Q9: What are the common methods for extracting essential oils containing cubenol?

A9: Several methods are employed to extract essential oils containing cubenol:

  • Hydrodistillation (HD): This traditional method involves heating plant material in water to vaporize the essential oil, which is then condensed and collected. [, , , , ]
  • Microwave-assisted hydrodistillation (MHD): This technique combines microwave heating with hydrodistillation to shorten extraction times and potentially improve yields. [, ]
  • Supercritical fluid extraction (SFE): This method utilizes supercritical carbon dioxide to selectively extract essential oils, often resulting in higher yields and different chemical profiles compared to hydrodistillation. [, ]

Q10: How does the method of extraction affect the cubenol content in essential oils?

A10: The extraction method significantly influences the chemical composition of essential oils. For instance, the essential oil of Argania spinosa leaves extracted by hydrodistillation and supercritical fluid extraction showed cubenol as the main component (35.7-42.1%). In contrast, microwave extraction yielded an oil dominated by 1-epi-cubenol (21.8%). [] Similarly, in Lippia citriodora essential oil, different distillation methods led to varying levels of cubenol. [] These variations highlight the importance of selecting an appropriate extraction method based on the desired essential oil profile.

Q11: How does the cubenol content vary across different parts of the same plant?

A11: The cubenol content can differ significantly within various parts of a single plant. For example, in Eremostachys macrophylla, 1,10-di-epi-cubenol was a dominant compound in both the leaf (22.7%) and stem (34.4%) oils but not a major constituent in the flower oil. This observation suggests that the biosynthesis and accumulation of cubenol and its isomers can be organ-specific within a plant. []

Q12: How do environmental factors influence the essential oil composition of plants containing cubenol?

A12: The essential oil composition, including the cubenol content, can be influenced by environmental factors such as geographical location, altitude, and seasonal variations. For instance, a study on Anthemis maritima essential oil revealed distinct chemotypes linked to geographic origin, with cubenol being a characteristic component in some populations but absent in others. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.